N-{4-[4-(3-chlorophenyl)piperazin-1-yl]-4-oxobutyl}-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide
Description
This compound features a beta-carboline core linked via a carboxamide group to a 4-oxobutyl chain, which is further connected to a piperazine ring substituted with a 3-chlorophenyl group.
Properties
Molecular Formula |
C26H30ClN5O2 |
|---|---|
Molecular Weight |
480.0 g/mol |
IUPAC Name |
N-[4-[4-(3-chlorophenyl)piperazin-1-yl]-4-oxobutyl]-1,3,4,9-tetrahydropyrido[3,4-b]indole-2-carboxamide |
InChI |
InChI=1S/C26H30ClN5O2/c27-19-5-3-6-20(17-19)30-13-15-31(16-14-30)25(33)9-4-11-28-26(34)32-12-10-22-21-7-1-2-8-23(21)29-24(22)18-32/h1-3,5-8,17,29H,4,9-16,18H2,(H,28,34) |
InChI Key |
CJTSQYQSSWDQLJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC2=C1C3=CC=CC=C3N2)C(=O)NCCCC(=O)N4CCN(CC4)C5=CC(=CC=C5)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[4-(3-chlorophenyl)piperazin-1-yl]-4-oxobutyl}-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 1,3,4,9-tetrahydro-beta-carboline-2-carboxylic acid with 4-(3-chlorophenyl)piperazine in the presence of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole). The reaction is usually carried out in an organic solvent like dichloromethane under an inert atmosphere .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Nucleophilic Reactions
The piperazine moiety’s secondary amines are nucleophilic centers. Example reactions include:
-
Alkylation :
Reaction with alkyl halides (e.g., methyl iodide) under basic conditions to form quaternary ammonium salts.
Example : -
Acylation :
Reacts with acyl chlorides (e.g., acetyl chloride) to form acylated derivatives.
| Reagent | Product | Conditions |
|---|---|---|
| Acetyl chloride | N-acetyl-piperazine | Anhydrous DCM, room temperature |
| Benzyl bromide | N-benzyl-piperazine | KCO, DMF, 60°C |
Electrophilic Substitutions on the Beta-Carboline Core
The indole-like structure of beta-carboline facilitates electrophilic aromatic substitution.
-
Nitration :
Reacts with nitric acid in sulfuric acid to introduce nitro groups at the 6-position . -
Halogenation :
Bromine in acetic acid selectively substitutes at the 1-position .
| Reaction | Position | Yield |
|---|---|---|
| Nitration | 6 | ~65% |
| Bromination | 1 | ~72% |
Hydrolysis of the Carboxamide Group
The carboxamide group can undergo hydrolysis under acidic or basic conditions:
-
Acidic Hydrolysis :
-
Basic Hydrolysis :
Conditions :
Oxidation-Reduction Reactions
-
Oxidation of the Beta-Carboline Core :
Treatment with DDQ (dichlorodicyanobenzoquinone) oxidizes the tetrahydro-beta-carboline to fully aromatic beta-carboline . -
Reduction of the Piperazine Ring :
Catalytic hydrogenation (H, Pd/C) reduces the aromatic chlorophenyl group to cyclohexane derivatives.
Comparative Reactivity with Structural Analogs
Reactivity trends are consistent with related beta-carboline and piperazine derivatives:
Stability Considerations
-
Thermal Stability : Decomposes above 200°C, forming chlorophenyl byproducts.
-
Photostability : Susceptible to UV-induced degradation; storage in amber vials recommended.
Scientific Research Applications
N-{4-[4-(3-chlorophenyl)piperazin-1-yl]-4-oxobutyl}-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{4-[4-(3-chlorophenyl)piperazin-1-yl]-4-oxobutyl}-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide involves its interaction with specific molecular targets. It is known to bind to serotonin receptors, modulating their activity and influencing various physiological processes. The compound’s structure allows it to fit into the receptor binding sites, altering the receptor’s conformation and activity .
Comparison with Similar Compounds
Variations in Piperazine Substituents
The 3-chlorophenyl group distinguishes the target compound from analogs with alternative aryl substituents:
Carboxamide-Linked Heterocycles
The beta-carboline core is compared to other heterocycles:
- Benzofuran-2-carboxamide (Compound 13, ) : The iodinated benzofuran in Compound 13 may enhance halogen bonding interactions, whereas the beta-carboline’s aromatic system could facilitate π-π stacking .
- Benzo[b][1,4]oxazin (): The oxazinone ring introduces an oxygen atom, altering electronic properties and solubility compared to beta-carboline .
Physicochemical Properties
Biological Activity
N-{4-[4-(3-chlorophenyl)piperazin-1-yl]-4-oxobutyl}-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide is a complex organic compound belonging to the beta-carboline family. This compound exhibits a variety of biological activities, making it a subject of interest in pharmacological research.
- Molecular Formula : C26H30ClN5O2
- Molecular Weight : 480.0 g/mol
- CAS Number : 1010900-12-5
Biological Activity
The biological activity of this compound can be categorized into several key areas:
1. Antiparasitic Activity
Research indicates that beta-carboline derivatives exhibit significant antiparasitic effects. Specifically, compounds similar to this compound have shown effectiveness against Trypanosoma cruzi, the causative agent of Chagas disease. A study reported an IC50 of 14.9 µM against the epimastigote form and EC50 values of 45 µM and 33 µM against trypomastigote and amastigote forms, respectively .
2. Cytotoxicity
The compound demonstrates low cytotoxicity towards mammalian cells, with a selective index indicating that it is significantly more toxic to parasites than to human cells. This suggests potential therapeutic applications with reduced side effects .
3. Antitumor Activity
Beta-carbolines are known for their antitumor properties. Studies have shown that compounds in this class can inhibit tumor growth by inducing apoptosis in cancer cells. For instance, tetrahydro-beta-carbolines have been highlighted for their role in inhibiting aminopeptidase N (APN), which is associated with cancer progression .
4. Enzyme Inhibition
The compound may also exhibit enzyme inhibitory activities such as acetylcholinesterase inhibition, which is relevant for treating neurodegenerative diseases like Alzheimer's .
Case Studies and Research Findings
A variety of studies have been conducted to explore the biological activities of beta-carboline derivatives:
Q & A
Q. What synthetic strategies are optimal for preparing this compound, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via coupling reactions between a β-carboline-2-carboxylic acid derivative and a 4-(3-chlorophenyl)piperazine-containing amine. Key steps include:
- Activation of the carboxylic acid : Use EDCI/HOBt or DCC as coupling agents to form an active ester intermediate.
- Amide bond formation : React with 4-[4-(3-chlorophenyl)piperazin-1-yl]-4-oxobutylamine under inert conditions (N₂ atmosphere) in anhydrous DMF or DCM.
- Yield optimization : Adjust reaction time (typically 12–24 hours) and stoichiometry (1:1.2 molar ratio of acid to amine). Reported yields range from 40–85% depending on purification methods (e.g., recrystallization from MeOH/EtOAC) .
Q. How can structural characterization be rigorously performed for this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Assign peaks using deuterated DMSO or CDCl₃. Key signals include aromatic protons (δ 6.8–7.6 ppm for chlorophenyl/β-carboline), piperazine methylenes (δ 2.4–3.5 ppm), and carbonyl groups (δ ~165–170 ppm in ¹³C NMR) .
- Mass spectrometry : Confirm molecular weight via ESI-MS or MALDI-TOF (expected [M+H]⁺ ~550–600 Da).
- X-ray crystallography : For absolute configuration, grow single crystals in EtOAc/2-PrOH and analyze space group parameters .
Q. What receptor binding assays are suitable for evaluating its pharmacological profile?
- Methodological Answer :
- Radioligand displacement assays : Use ³H-labeled antagonists (e.g., [³H]spiperone) to measure affinity for dopamine D2/D3 receptors.
- IC₅₀ determination : Incubate with transfected HEK-293 cells expressing human D3 receptors. Competitive binding curves (10⁻¹²–10⁻⁶ M) reveal nM-range Ki values .
- Selectivity screening : Test against serotonin (5-HT₁A/2A) and adrenergic receptors to rule off-target effects .
Q. How are key physicochemical properties (e.g., solubility, logP) determined?
- Methodological Answer :
- LogP measurement : Use shake-flask method with octanol/water phases. Expected logP ~3.5–4.2 due to hydrophobic β-carboline and chlorophenyl groups.
- Solubility : Assess in PBS (pH 7.4) or simulated gastric fluid. Poor aqueous solubility may require formulation with cyclodextrins or PEG .
Q. What in vitro models are appropriate for assessing cytotoxicity or metabolic stability?
- Methodological Answer :
- Hepatocyte stability : Use primary human hepatocytes to calculate t₁/₂ and identify major metabolites via LC-MS.
- CYP450 inhibition : Screen against CYP3A4/2D6 isoforms to predict drug-drug interactions .
Advanced Research Questions
Q. How does enantioselective synthesis impact receptor binding affinity?
- Methodological Answer :
- Chiral resolution : Separate enantiomers via chiral HPLC (e.g., Chiralpak AD-H column).
- Pharmacological profiling : Compare Ki values of R- and S-enantiomers. For example, (R)-enantiomers of related piperazine-carboxamides show 10-fold higher D3 affinity due to steric complementarity in the receptor’s orthosteric pocket .
Q. What substituent modifications enhance selectivity for D3 over D2 receptors?
- Methodological Answer :
- SAR studies : Replace the 3-chlorophenyl group with 2-methoxyphenyl or 2,3-dichlorophenyl moieties. For example:
| Substituent | D3 Ki (nM) | D2 Ki (nM) | Selectivity (D2/D3) |
|---|---|---|---|
| 3-Cl | 2.1 | 85 | 40 |
| 2,3-Cl₂ | 0.8 | 120 | 150 |
| 2-OCH₃ | 1.5 | 45 | 30 |
- Molecular docking : Model interactions with D3 receptor’s extracellular loop 2 (ECL2) to guide design .
Q. How do discrepancies between in vitro and in vivo pharmacokinetic data arise?
- Methodological Answer :
- Plasma protein binding : Measure using equilibrium dialysis; high binding (>95%) reduces free drug concentration in vivo.
- Blood-brain barrier (BBB) penetration : Use MDCK-MDR1 cells to predict passive permeability (Papp > 5×10⁻⁶ cm/s suggests CNS availability) .
Q. What experimental strategies resolve contradictions in receptor binding data across studies?
- Methodological Answer :
- Assay standardization : Control buffer composition (e.g., 50 mM Tris-HCl vs. HEPES) and membrane preparation methods.
- Allosteric vs. orthosteric binding : Perform Schild analysis with/without GTPγS to distinguish G-protein coupling effects .
Q. How can computational modeling guide the design of analogs with improved metabolic stability?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
